molecular formula C8H11ClN4 B13231333 2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile

2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile

Cat. No.: B13231333
M. Wt: 198.65 g/mol
InChI Key: VFPDUEQDTMKKLY-UHFFFAOYSA-N
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Description

2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

2-[3-(3-aminopropyl)-2-chloroimidazol-4-yl]acetonitrile

InChI

InChI=1S/C8H11ClN4/c9-8-12-6-7(2-4-11)13(8)5-1-3-10/h6H,1-3,5,10H2

InChI Key

VFPDUEQDTMKKLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCCN)CC#N

Origin of Product

United States

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